Superior FMS Kinase Inhibitory Potency of 4,6-Difluoro-Containing Derivatives vs. Parent Scaffold
A series of pyrrolo[3,2-c]pyridine derivatives containing the 4,6-difluoro substitution pattern were evaluated for FMS kinase inhibition. The most potent derivative, compound 1r, exhibited an IC50 of 30 nM against FMS kinase, which represents a 3.2-fold improvement in potency compared to the lead compound KIST101029 (IC50 = 96 nM) [1]. In a cellular context (bone marrow-derived macrophages), the same compound demonstrated an IC50 of 84 nM, a 2.32-fold improvement over KIST101029 (IC50 = 195 nM) [1]. This data demonstrates that the 4,6-difluoro-pyrrolo[3,2-c]pyridine core enables significantly enhanced target engagement.
| Evidence Dimension | FMS kinase inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | 30 nM (Compound 1r, a 4,6-difluoro-pyrrolo[3,2-c]pyridine derivative) |
| Comparator Or Baseline | 96 nM (KIST101029, a non-fluorinated pyrrolo[3,2-c]pyridine derivative) |
| Quantified Difference | 3.2-fold more potent |
| Conditions | In vitro FMS kinase enzymatic assay |
Why This Matters
A 3.2-fold potency improvement at the enzymatic level can significantly reduce the required dose in vivo, lowering the risk of off-target toxicity and improving the therapeutic window.
- [1] El-Gamal MI, et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J Enzyme Inhib Med Chem. 2018;33(1):1160-1166. doi:10.1080/14756366.2018.1491563. View Source
